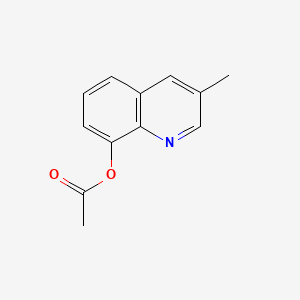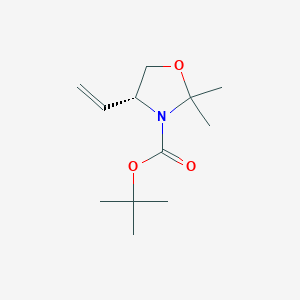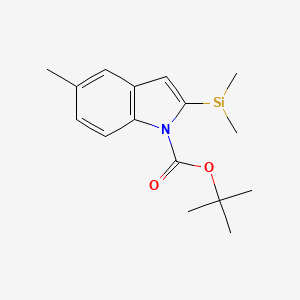
N-Benzyl-N'-methylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N'-methylethylenediamine is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a liquid at room temperature and has a predicted melting point of 49.73°C and a boiling point of approximately 256.9°C at 760 mmHg . This compound is used in various scientific research applications, particularly in the field of proteomics .
Scientific Research Applications
N-Benzyl-N'-methylethylenediamine is utilized in various scientific research fields:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N'-methylethylenediamine can be synthesized through several methods. One common approach involves the reductive amination of benzylamine with formaldehyde and methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Another method involves the N-alkylation of benzylamine with 2-(methylamino)ethyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of benzyl[2-(methylamino)ethyl]amine often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation reactors with palladium or nickel catalysts is common for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N'-methylethylenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and N-methylamine.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Alkyl halides like methyl iodide (CH3I) and ethyl bromide (C2H5Br) are typical reagents for substitution reactions.
Major Products
Oxidation: Benzaldehyde and N-methylamine.
Reduction: Secondary amines.
Substitution: N-alkylated derivatives.
Mechanism of Action
The mechanism of action of benzyl[2-(methylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A primary amine with similar reactivity but lacks the methylaminoethyl group.
N-Benzyl-N-methylethanolamine: A tertiary amine with an additional hydroxyl group, making it more hydrophilic.
N-Methylbenzylamine: A secondary amine with similar properties but different reactivity due to the absence of the ethyl group.
Uniqueness
N-Benzyl-N'-methylethylenediamine is unique due to its combination of benzyl and methylaminoethyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interaction with biological targets .
Properties
IUPAC Name |
N'-benzyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQLOABSMDKQBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448329 |
Source


|
| Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56904-09-7 |
Source


|
| Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B1279007.png)










![[(Pent-4-en-1-yloxy)methyl]benzene](/img/structure/B1279034.png)
